2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate
Overview
Description
2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is an organic compound with the molecular formula C12H14BrNO5 and a molecular weight of 332.15 g/mol . It is characterized by the presence of bromine, tert-butyl, and nitro functional groups attached to a phenyl ring, along with a methyl carbonate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate typically involves multi-step organic reactions. One common approach is the bromination of 4-tert-butyl-5-nitrophenol, followed by the introduction of the methyl carbonate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the reaction of the brominated intermediate with methyl chloroformate under basic conditions to form the desired carbonate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The methyl carbonate ester can be hydrolyzed to the corresponding phenol and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include 2-amino-4-tert-butyl-5-nitrophenyl methyl carbonate.
Ester Hydrolysis: Products include 2-bromo-4-tert-butyl-5-nitrophenol and methanol.
Scientific Research Applications
2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, typically facilitated by a catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylphenol: Lacks the nitro and methyl carbonate groups.
4-tert-Butyl-5-nitrophenol: Lacks the bromine and methyl carbonate groups.
2-Bromo-4-tert-butyl-5-nitrophenol: Lacks the methyl carbonate group.
Uniqueness
2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is unique due to the combination of bromine, tert-butyl, nitro, and methyl carbonate functional groups.
Properties
IUPAC Name |
(2-bromo-4-tert-butyl-5-nitrophenyl) methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)10(19-11(15)18-4)6-9(7)14(16)17/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWTWOUVGRZWEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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